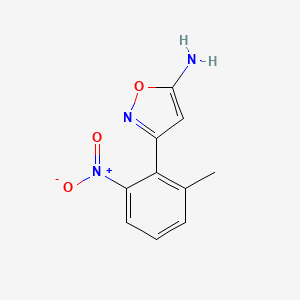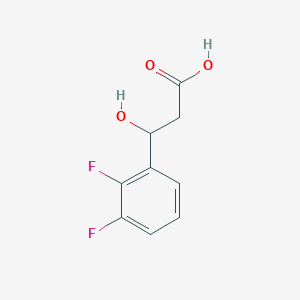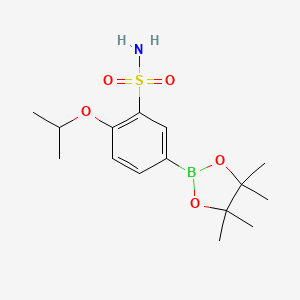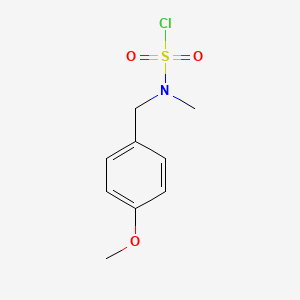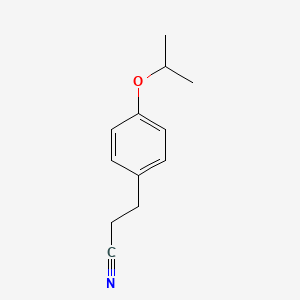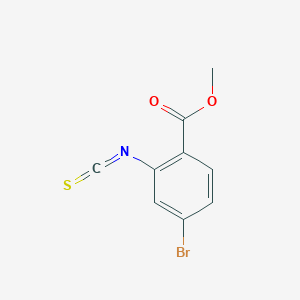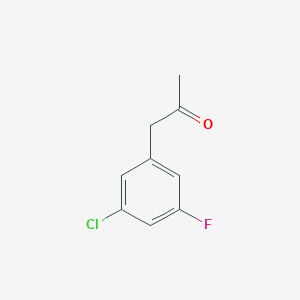
1-(3-Chloro-5-fluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C₉H₈ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-chloro-5-fluorobenzoic acid.
Reduction: 1-(3-chloro-5-fluorophenyl)propan-2-ol.
Substitution: 3-methoxy-5-fluorophenylpropan-2-one.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-5-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used as a precursor in the manufacture of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which 1-(3-chloro-5-fluorophenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-(3-chlorophenyl)propan-2-one: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(3-fluorophenyl)propan-2-one: Lacks the chlorine substituent, potentially altering its chemical properties and applications.
1-(3-chloro-5-methylphenyl)propan-2-one: Substitution with a methyl group instead of fluorine, leading to different steric and electronic effects.
Uniqueness: 1-(3-Chloro-5-fluorophenyl)propan-2-one is unique due to the combined presence of chlorine and fluorine substituents, which can significantly influence its chemical reactivity and potential applications. The specific arrangement of these substituents can enhance its utility in various synthetic and research contexts.
Eigenschaften
Molekularformel |
C9H8ClFO |
|---|---|
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
1-(3-chloro-5-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
LJXLOVAOPPCEFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC(=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



